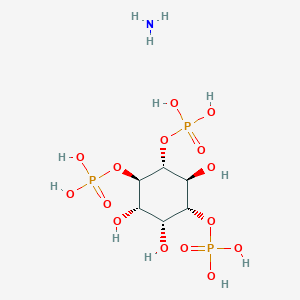

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt: is a biologically significant compound known for its role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in various biochemical processes, particularly in the regulation of intracellular calcium levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt typically involves the phosphorylation of myo-inositol. This process can be achieved through chemical synthesis in a laboratory setting. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

Types of Reactions: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling.

Common Reagents and Conditions:

Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid.

Dephosphorylation: Enzymes such as phosphatases.

Major Products Formed: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt is used as a reagent in the study of phosphorylation and dephosphorylation mechanisms. It serves as a model compound for understanding the behavior of inositol phosphates in various chemical reactions .

Biology: In biological research, this compound is crucial for studying intracellular signaling pathways. It is involved in the regulation of calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, cell division, and neurotransmitter release .

Medicine: In medicine, this compound is studied for its potential therapeutic applications. It is investigated for its role in treating diseases related to calcium signaling dysregulation, such as certain types of cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various analytical techniques .

Mecanismo De Acción

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including muscle contraction, secretion of hormones, and activation of enzymes .

Comparación Con Compuestos Similares

- D-myo-Inositol 1,4,5-trisphosphate trisodium salt

- D-myo-Inositol 1,3,4,5-tetrakisphosphate ammonium salt

- D-myo-Inositol 1,4,5,6-tetrakisphosphate potassium salt

Uniqueness: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt is unique due to its specific role in calcium signaling. While other inositol phosphates also participate in cellular signaling, this compound is particularly important for its ability to mobilize calcium from intracellular stores, making it a critical component in various physiological processes .

Propiedades

Fórmula molecular |

C6H18NO15P3 |

|---|---|

Peso molecular |

437.13 g/mol |

Nombre IUPAC |

azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2+,3+,4-,5-,6-;/m1./s1 |

Clave InChI |

LCBKVESQTQJLKF-VCOBJLPNSA-N |

SMILES isomérico |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)

![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)

![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)